molecular formula C6H8BNO3 B1302940 6-Methoxypyridine-2-boronic acid CAS No. 372963-51-4

6-Methoxypyridine-2-boronic acid

Cat. No.: B1302940
CAS No.: 372963-51-4
M. Wt: 152.95 g/mol
InChI Key: GQWZKBTZAFEQJZ-UHFFFAOYSA-N
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Description

6-Methoxypyridine-2-boronic acid is an organoboron compound with the molecular formula C6H8BNO3. It is a derivative of pyridine, where a boronic acid group is attached to the second position of the pyridine ring, and a methoxy group is attached to the sixth position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyridine-2-boronic acid can be achieved through several methods:

    Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange of a halopyridine followed by borylation. For example, 6-methoxy-2-bromopyridine can undergo halogen-metal exchange with an organolithium reagent, followed by treatment with a boron source such as triisopropyl borate.

    Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM): This approach involves the metal-hydrogen exchange at the ortho position relative to a directing group, followed by borylation.

    Palladium-Catalyzed Cross-Coupling: This method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.

    Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of pyridine derivatives using iridium or rhodium catalysts.

    [4+2] Cycloadditions: This method involves the cycloaddition of appropriate precursors to form the boronic acid derivative.

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxypyridine-2-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

    Suzuki-Miyaura Cross-Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Alcohols or ketones.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

6-Methoxypyridine-2-boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Methoxypyridine-3-boronic acid
  • 4-Methoxypyridine-2-boronic acid
  • 6-Methoxypyridine-3-boronic acid

Comparison: 6-Methoxypyridine-2-boronic acid is unique due to the specific positioning of the methoxy and boronic acid groups on the pyridine ring. This positioning can influence the electronic properties and reactivity of the compound compared to its isomers. For example, the position of the methoxy group can affect the acidity of the boronic acid group and the overall stability of the compound. Additionally, the specific arrangement can impact the compound’s suitability for certain reactions and applications .

Properties

IUPAC Name

(6-methoxypyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-11-6-4-2-3-5(8-6)7(9)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWZKBTZAFEQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376410
Record name 6-Methoxypyridine-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372963-51-4
Record name B-(6-Methoxy-2-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372963-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxypyridine-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxypyridine-2-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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